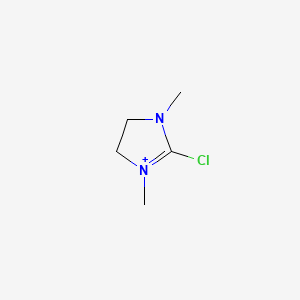
2-Chloro-1,3-dimethylimidazolinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-dimethylimidazolinium chloride is an organic compound with the molecular formula C5H10Cl2N2. It is a chloroamidinium salt widely used in organic synthesis due to its high reactivity and versatility. This compound is particularly known for its role as a dehydrating reagent and as an intermediate in the synthesis of various complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-1,3-dimethylimidazolinium chloride can be synthesized by heating a mixture of 1,3-dimethylimidazolidinone and thionyl chloride. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the synthesis of this compound chloride often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-dimethylimidazolinium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted imidazolinium compounds.
Dehydration Reactions: It is commonly used as a dehydrating agent in organic synthesis.
Coupling Reactions: It can be used in peptide synthesis and other coupling reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Dehydrating Agents: Thionyl chloride and phosphorus oxychloride are often used in conjunction with this compound chloride for dehydration reactions.
Catalysts: Triethylamine and other bases are frequently used to catalyze reactions involving this compound.
Major Products
The major products formed from reactions involving this compound chloride include substituted imidazolinium salts, dehydrated organic compounds, and coupled peptides .
Aplicaciones Científicas De Investigación
2-Chloro-1,3-dimethylimidazolinium chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-dimethylimidazolinium chloride involves the activation of the anomeric center of unprotected reducing sugars in aqueous solutions. This activation allows for selective transformations, such as the synthesis of glycosyl oxazolines and glycosyl triazoles. The compound acts as a dehydrating agent, facilitating the removal of water molecules during the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-dimethylimidazolidinium hexafluorophosphate
- Chlorodipyrrolidinocarbenium hexafluorophosphate
- Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate
Uniqueness
2-Chloro-1,3-dimethylimidazolinium chloride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as a dehydrating agent and its role in the synthesis of complex organic molecules make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2/c1-7-3-4-8(2)5(7)6/h3-4H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIXJRHWHHYJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC[N+](=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN2+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75126-82-8 |
Source


|
| Record name | 2-Chloro-1,3-dimethylimidazolinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075126828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2T502SBK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)













